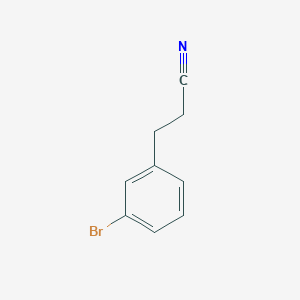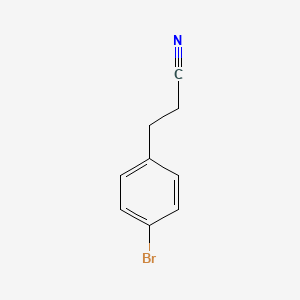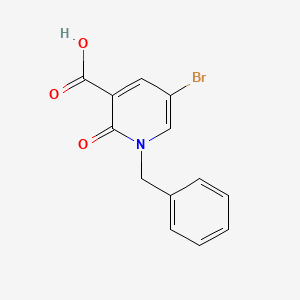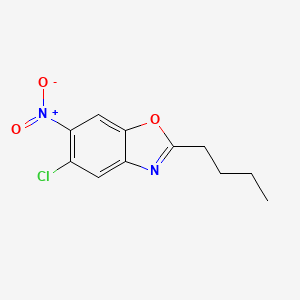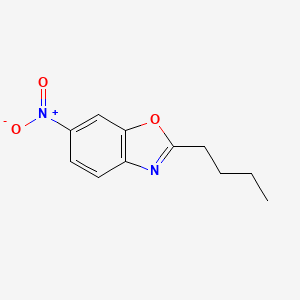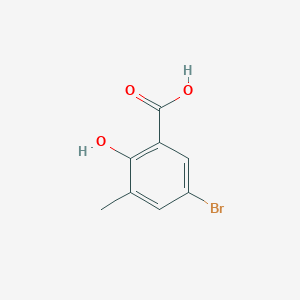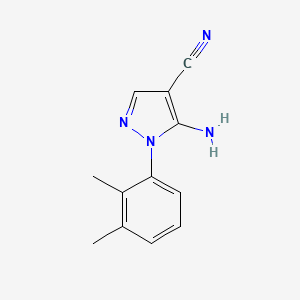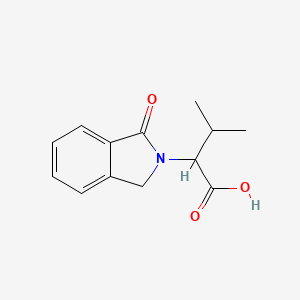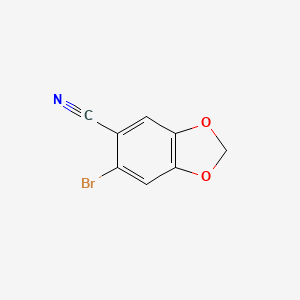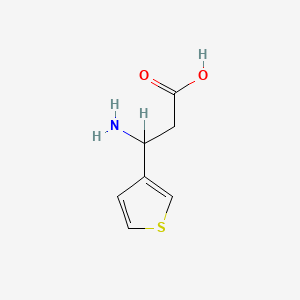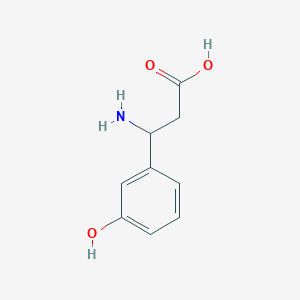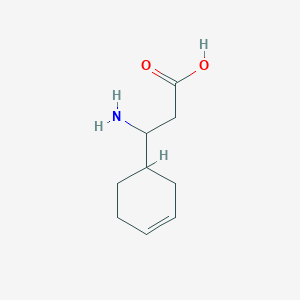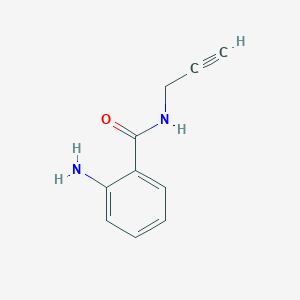![molecular formula C11H15NO2 B1273887 3-[(1-Phenylethyl)amino]propanoic acid CAS No. 95350-05-3](/img/structure/B1273887.png)
3-[(1-Phenylethyl)amino]propanoic acid
Descripción general
Descripción
The compound 3-[(1-Phenylethyl)amino]propanoic acid is a β-amino acid derivative, which is structurally related to naturally occurring amino acids but with an additional phenylethyl group attached to the nitrogen atom. This structural modification can impart different physical, chemical, and biological properties compared to natural amino acids.
Synthesis Analysis
The synthesis of β-amino acid derivatives, such as 3-[(1-Phenylethyl)amino]propanoic acid, often involves methods like the Hantzsch synthesis or modifications thereof. For instance, derivatives with thiazole and aromatic substituents have been synthesized from N-phenyl-N-thiocarbamoyl-β-alanine using the Hantzsch method, as described in the synthesis of related compounds . Additionally, analogs with carboxyamide side chains have been synthesized and evaluated for biological activity, indicating a variety of synthetic approaches for β-amino acid derivatives .
Molecular Structure Analysis
The molecular structure of β-amino acid derivatives is confirmed using spectroscopic methods such as IR, ^1H, and ^13C NMR spectroscopy, alongside elemental analysis . The presence of substituents like the phenylethyl group can influence the molecular conformation and the overall stereochemistry of the compound, which is crucial for its biological activity.
Chemical Reactions Analysis
β-Amino acid derivatives can participate in various chemical reactions due to their functional groups. For example, the carboxylic acid group can be involved in esterification or amidation reactions, while the amino group can be acylated or alkylated. The phenylethyl group can also undergo electrophilic aromatic substitution reactions under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of β-amino acid derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of fluorine atoms can affect the acid's vibrational and electronic structure, as demonstrated by DFT studies and spectroscopic analysis . The presence of substituents can also impact the compound's reactivity and interaction with biological targets, as seen in the synthesis of phosphorus analogs of phenylalanine, which exhibit strong inhibitory activity on certain biological processes .
Relevant Case Studies
Case studies involving β-amino acid derivatives often focus on their biological activities. For example, some synthesized compounds have shown antimicrobial activity and the ability to promote plant growth . Others have been evaluated as receptor antagonists, providing insights into their potential therapeutic applications . The synthesis and properties of unnatural amino acids, like those with fluorine substituents, have been studied for their potential use in drug design and as building blocks in organic synthesis .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
3-[(1-Phenylethyl)amino]propanoic acid derivatives have been explored as corrosion inhibitors. For instance, a study on amino acid-based imidazolium zwitterions, including a derivative of 3-[(1-Phenylethyl)amino]propanoic acid, demonstrated effective corrosion inhibition on mild steel. The compound showed significant inhibition efficiency at low concentrations, acting as a mixed-type inhibitor, as evidenced by electrochemical impedance and potentiodynamic polarization methods (Srivastava et al., 2017).
Pharmaceutical Applications
In pharmaceutical research, 3-[(1-Phenylethyl)amino]propanoic acid and its derivatives have been used as intermediates in drug synthesis. For example, S-3-amino-3-phenylpropionic acid, a derivative, is an important intermediate in the production of S-dapoxetine, a treatment for premature ejaculation. The study highlighted the enantioselective activity of this compound, showing its importance in chiral catalysis for pharmaceutical applications (Li et al., 2013).
Material Science
In material science, derivatives of 3-[(1-Phenylethyl)amino]propanoic acid are used in the functional modification of hydrogels. A study involving the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines, including a derivative of this acid, showed improved thermal stability and promising biological activities, indicating potential medical applications (Aly & El-Mohdy, 2015).
Chemical Synthesis
The compound and its derivatives are also significant in synthetic chemistry. For example, a study on the enantioselective addition of diethylzinc to aldehydes using (R)-1-phenylethylamine-derived 1,4-amino alcohols, closely related to 3-[(1-Phenylethyl)amino]propanoic acid, showcased their utility in producing chiral secondary alcohols, a crucial step in various chemical syntheses (Asami et al., 2015).
Propiedades
IUPAC Name |
3-(1-phenylethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(12-8-7-11(13)14)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOGWZCNJDREPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385113 | |
| Record name | 3-[(1-phenylethyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Phenylethyl)amino]propanoic acid | |
CAS RN |
95350-05-3 | |
| Record name | 3-[(1-phenylethyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



